molecular formula C9H14N2O2S B2796865 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine CAS No. 2197453-44-2

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine

Cat. No.: B2796865
CAS No.: 2197453-44-2
M. Wt: 214.28
InChI Key: PPNLUDPOWOBLFZ-UHFFFAOYSA-N
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Description

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a heterocyclic compound containing a thiazole ring substituted with methyl groups and linked via an ether bond to an oxolane (tetrahydrofuran) ring with an amine substituent.

Properties

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-6(2)14-9(11-5)13-8-4-12-3-7(8)10/h7-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLUDPOWOBLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2COCC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4,5-dimethyl-2-thiazolyl chloride with oxolan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct studies on 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine in the provided evidence, comparisons must rely on general methodologies for analyzing analogous compounds. Below is a framework for such comparisons, informed by computational and crystallographic tools referenced in the evidence:

Table 1: Methodological Approaches for Comparative Analysis

Parameter Tools/Methods Relevance to Compound Analysis
Crystallographic Refinement SHELX programs (e.g., SHELXL, SHELXS) Determines 3D structure, bond lengths, angles.
Electronic Properties Multiwfn (wavefunction analysis) Maps electrostatic potential, orbital composition.
Bioactivity Prediction N/A (Not covered in evidence) Hypothetical: Could correlate substituent effects.

Key Inferences for Structural Analogs:

Thiazole Derivatives : Compounds like 4-methyl-5-ethylthiazole (structurally simpler) are often analyzed via SHELX for crystallographic refinement . The dimethyl substitution in the target compound may enhance steric effects, impacting packing efficiency.

Oxolane-Amine Systems: Similar scaffolds (e.g., 3-aminotetrahydrofuran) are studied using Multiwfn for electron localization function (ELF) analysis, revealing amine group nucleophilicity . The ether linkage in the target compound may alter electronic distribution.

Hybrid Systems : Compounds combining thiazole and oxolane motifs (e.g., thiazole-fused tetrahydrofurans) are typically compared via computational methods. Multiwfn’s bond order analysis could quantify conjugation between the thiazole and oxolane rings .

Limitations of Available Evidence

The provided sources focus on software tools (SHELX for crystallography , Multiwfn for quantum chemistry ) rather than experimental or computational data for the target compound or its analogs. Consequently:

  • No direct physicochemical or biological data (e.g., solubility, binding affinity) can be cited.
  • Comparative analysis remains speculative, relying on methodologies applicable to analogous systems.

Recommendations for Further Research

Synthesis and Crystallography : Use SHELXL to refine the crystal structure, enabling comparisons of bond parameters (e.g., C-O-C angles) with simpler thiazole or oxolane derivatives.

Biological Screening: Pending synthesis, evaluate bioactivity against known thiazole-based targets (e.g., kinase inhibitors).

Biological Activity

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a compound characterized by the presence of a thiazole ring and an oxolan moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. The thiazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is C9H14N2O2SC_9H_{14}N_2O_2S with a molecular weight of 214.29 g/mol. The compound's structure is essential for its biological activity and can undergo various chemical reactions such as oxidation and substitution.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂S
Molecular Weight214.29 g/mol
CAS Number2197453-44-2

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate promising potential for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis
HCT11615.0Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Animal models have shown reduced levels of inflammatory markers when treated with this compound, suggesting a potential role in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of thiazole derivatives including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation.

Anticancer Research

In a separate investigation reported in Cancer Research, the effects of the compound on various cancer cell lines were evaluated. The study concluded that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation.

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